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Compound of Interest

Compound Name: Isopropyl! hydrogen sulphate
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl, ethyl, and isopropyl
hydrogen sulphate. These alkylating agents are of significant interest in various chemical and
pharmaceutical contexts. Understanding their relative reactivity is crucial for controlling reaction
outcomes, optimizing synthesis protocols, and assessing potential toxicological profiles. This
document summarizes key experimental data, outlines relevant experimental methodologies,
and provides visual representations of the underlying reaction mechanisms.

Introduction

Alkyl hydrogen sulphates (ROSOsH) are versatile reagents that can act as alkylating agents.
Their reactivity is primarily governed by the nature of the alkyl group (R), which influences the
reaction mechanism, typically through nucleophilic substitution pathways (Sn1 and Sn2). The
progression from a methyl to an ethyl and then to an isopropyl group involves an increase in
steric hindrance and a change in the carbon center from primary to secondary. These structural
modifications have profound effects on the rate and pathway of their reactions.

Methyl and ethyl hydrogen sulphate are primary alkyl sulphates, while isopropyl hydrogen
sulphate is a secondary alkyl sulphate. This fundamental difference dictates their preferred
reaction mechanisms and, consequently, their reactivity.

Comparative Reactivity Data
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The reactivity of these compounds is best understood by examining their behavior in
nucleophilic substitution reactions. The following table summarizes their relative reactivity and
the dominant reaction mechanisms.

Alkyl Dominant Relative Relative
Alkyl Group . L .
Hydrogen Reaction Reactivity Reactivity
Structure .
Sulphate Mechanism Trend (Sn2) Trend (Snl)
Methyl Hydrogen )
Methyl (CHs-) Sn2 Highest Lowest
Sulphate
Ethyl Hydrogen )
Ethyl (CH3CH3-) Sn2 Intermediate Low
Sulphate
Isopropyl
Propy Isopropyl Snl and Sn2 )
Hydrogen ] Low Highest
((CH3)2CH-) (competing)
Sulphate

Key Observations:

e Sn2 Reactivity: For Sn2 reactions, which involve a backside attack by a nucleophile, reactivity
is highly sensitive to steric hindrance. The order of reactivity is methyl > ethyl > isopropyl.[1]
[2] Methyl hydrogen sulphate, being the least sterically hindered, reacts the fastest via the
Sn2 pathway.[3]

e Snl Reactivity: For Snl reactions, which proceed through a carbocation intermediate, the
stability of the carbocation is the determining factor. The stability of carbocations follows the
order: tertiary > secondary > primary > methyl.[4] Therefore, isopropyl hydrogen sulphate,
which can form a more stable secondary carbocation, is the most likely of the three to react
via an Sn1 mechanism.[5]

e Hydrolysis: The uncatalyzed hydrolysis of methyl hydrogen sulphate at 25°C is extremely
slow, with a rate constant of 2 x 10~ s~1,[6][7][8] While direct comparative data for ethyl and
isopropyl hydrogen sulphate hydrolysis under the same conditions is not readily available,
the general principles of Sn1 and Sn2 reactions can be applied to predict their relative rates.
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o Oxidation Kinetics: In reactions with sulfate radicals, ethyl sulfate has a higher rate constant
than methyl sulfate, indicating that factors other than simple nucleophilic substitution can
influence reactivity in different chemical environments.[9]

Reaction Mechanisms

The differing reactivity of methyl, ethyl, and isopropyl hydrogen sulphate can be attributed to
their preference for either Sn1 or Sn2 reaction pathways.

Sn2 Mechanism (Bimolecular Nucleophilic Substitution)

This mechanism is favored by primary alkyl groups (methyl and ethyl) due to their lower steric
hindrance. The reaction occurs in a single, concerted step where the nucleophile attacks the
carbon atom at the same time as the leaving group (the hydrogen sulphate ion) departs.

Products
REEBEITE Transition State R-Nu
____________________ _—
Nu- Backside Attack | | r
! [NU---R---OSOsH]~ |
L 1|
r \
/ HSO4-
R-OSOsH

Click to download full resolution via product page

Caption: Sn2 reaction pathway.

Snl Mechanism (Unimolecular Nucleophilic Substitution)

This mechanism is more likely for secondary alkyl groups like isopropyl, especially in the
presence of a weak nucleophile and a polar protic solvent. It is a two-step process involving the
formation of a carbocation intermediate.
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Caption: Sn1 reaction pathway.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of methyl, ethyl, and

isopropyl hydrogen sulphate.

Protocol 1: Comparative Hydrolysis Rate Measurement

Objective: To determine the relative rates of hydrolysis of methyl, ethyl, and isopropyl

hydrogen sulphate.

Materials:

Deionized water

pH meter or autotitrator

Thermostated reaction vessel

Standardized sodium hydroxide solution

Methyl, ethyl, and isopropyl hydrogen sulphate
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e Quenching solution (e.g., ice-cold acetone)

Procedure:

Prepare equimolar aqueous solutions of each alkyl hydrogen sulphate.

e Place a known volume of the alkyl hydrogen sulphate solution into the thermostated reaction
vessel and allow it to reach the desired temperature (e.g., 50°C).

o Atregular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction
by adding it to a known volume of ice-cold acetone.

« Titrate the amount of sulfuric acid produced in the quenched sample with the standardized
sodium hydroxide solution.

» Plot the concentration of sulfuric acid versus time for each alkyl hydrogen sulphate.

» Determine the initial rate of reaction for each compound from the slope of the initial linear
portion of the plot.

o Compare the initial rates to determine the relative reactivity.

Protocol 2: Nucleophilic Substitution with a Common
Nucleophile

Objective: To compare the rate of reaction of the three alkyl hydrogen sulphates with a common
nucleophile (e.g., iodide ion).

Materials:

Methyl, ethyl, and isopropyl hydrogen sulphate

Sodium iodide

A suitable solvent (e.g., acetone)

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
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e Thermostated reaction vessel
Procedure:

o Prepare equimolar solutions of each alkyl hydrogen sulphate and sodium iodide in the
chosen solvent.

» Mix equal volumes of the alkyl hydrogen sulphate and sodium iodide solutions in the
thermostated reaction vessel to initiate the reaction.

o Atregular time intervals, withdraw an aliquot of the reaction mixture.

e Analyze the aliquot using GC or HPLC to determine the concentration of the alkyl iodide
product and the remaining alkyl hydrogen sulphate.

» Plot the concentration of the product versus time for each reaction.

o Calculate the rate constant for each reaction using appropriate kinetic models (e.g., second-
order rate law for an Sn2 reaction).

o Compare the rate constants to establish the order of reactivity.

Workflow for Reactivity Comparison

The logical flow for a comparative reactivity study is outlined below.
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Caption: Experimental workflow for comparing reactivity.

Conclusion
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The reactivity of methyl, ethyl, and isopropyl hydrogen sulphate is intrinsically linked to the
structure of the alkyl group. Methyl and ethyl hydrogen sulphate, as primary alkyl sulphates,
predominantly react via the Sn2 mechanism, with reactivity decreasing as steric hindrance
increases. In contrast, isopropyl hydrogen sulphate, a secondary alkyl sulphate, can also
react through an Sn1 pathway due to the increased stability of the secondary carbocation
intermediate. This comprehensive understanding is vital for professionals in research and drug
development for the rational design of synthetic routes and for predicting the chemical behavior
of these important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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